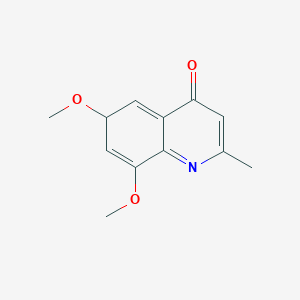

6,8-dimethoxy-2-methyl-6H-quinolin-4-one

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

6,8-dimethoxy-2-methyl-6H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6,8H,1-3H3 |

InChI Key |

UDKPCRXWMMYPMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=CC(C=C(C2=N1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Skeleton Assembly via Conrad–Limpach Cyclization

The Conrad–Limpach reaction remains a cornerstone for synthesizing 4-quinolones, including 6,8-dimethoxy-2-methyl derivatives. This method involves condensation of an aniline derivative with a β-keto ester, followed by thermal cyclization. For example, 4-fluoro-3-methoxyaniline (8b ) and ethyl acetoacetate undergo condensation in the presence of para-toluene sulfonic acid, yielding 2-methyl-4(1H)-quinolone (9b ) after reflux in DOWTHERM A at 250°C. Adapting this approach, substitution of 8b with 2,5-dimethoxyaniline derivatives could direct methoxy groups to positions 6 and 8.

Critical parameters include:

- Temperature control : Cyclization at 250°C ensures complete ring closure without decomposition.

- Solvent selection : High-boiling solvents like DOWTHERM A prevent premature precipitation.

- Yield optimization : Pilot studies report 42–60% yields for analogous 4-quinolones.

Regioselective Halogenation and Functionalization

Halogenation at position 3 of the quinoline core enables subsequent cross-coupling reactions. Iodination of 2-methyl-4(1H)-quinolone (9b ) using iodine and n-butylamine in dimethylformamide (DMF) affords 3-iodo-4(1H)-quinolone (11b ) with high regioselectivity. This intermediate serves as a versatile precursor for introducing aryl or alkyl groups via Suzuki–Miyaura couplings. For instance, reacting 11b with methylboronic acid under Pd catalysis could install the 2-methyl group, though direct methylation via Friedel–Crafts alkylation may offer a more straightforward pathway.

Methoxy Group Installation and Protection

Positioning methoxy groups at C6 and C8 requires careful orthogonal protection. A two-step sequence involving:

- Selective methylation : Treatment of dihydroxyquinoline precursors with methyl iodide and potassium carbonate in DMF.

- Deprotection : Controlled use of BBr₃ to remove specific methyl ethers while preserving others.

For example, 5,8-dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde (la ) was synthesized via bromination-oxidation of a 6-methyl precursor, achieving 42% yield. Adapting this, 6,8-dimethoxy substitution could be achieved by starting with 4-methyl-2,5-dimethoxyaniline.

Final Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable diversification of the quinoline scaffold. Suzuki–Miyaura coupling of 3-iodo-4-methoxyquinolone (11b ) with methylboronic acid introduces the 2-methyl group, though competing O- vs. C-alkylation necessitates careful optimization. Alternatively, Ullmann-type couplings using copper catalysts may improve selectivity for aryl–methyl bond formation.

Purification and Characterization

Purification via silica gel chromatography (CH₂Cl₂/CH₃OH, 10:1) effectively isolates target compounds, as demonstrated for analogs like 12n (38% yield). Characterization by ¹H-NMR and HRMS confirms regiochemistry:

Chemical Reactions Analysis

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that quinoline derivatives, including 6,8-dimethoxy-2-methyl-6H-quinolin-4-one, exhibit potent anticancer properties. A study highlighted the synthesis of various quinoline derivatives that act as inhibitors of the c-Met tyrosine kinase, which is implicated in cancer progression. These compounds demonstrated significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

2. Antimicrobial Properties

Quinoline derivatives have been investigated for their antimicrobial activities. The structure of 6,8-dimethoxy-2-methyl-6H-quinolin-4-one allows for modifications that enhance its efficacy against a range of pathogens. Research has shown that such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial therapies .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Certain derivatives have demonstrated the ability to reduce inflammation in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Synthetic Applications

1. Building Blocks in Organic Synthesis

6,8-Dimethoxy-2-methyl-6H-quinolin-4-one serves as a versatile building block in organic synthesis. Its structural features allow it to be used as a precursor for synthesizing more complex molecules, including alkaloids and other bioactive compounds. This application is crucial in the development of new pharmaceuticals .

2. Precursor for Alkaloid Synthesis

The compound has been utilized in the total synthesis of various alkaloids through metal-free reactions. Its ability to undergo functional group transformations makes it an attractive starting material for synthesizing natural products with pharmacological significance .

Case Studies

1. Synthesis of Novel Quinoline Derivatives

A study detailed the synthesis of 6,7-dimethoxy-N-(2-(o-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine from 6,8-dimethoxy-2-methyl-6H-quinolin-4-one. This compound exhibited promising anticancer activity and served as a model for further modifications aimed at enhancing potency .

2. Evaluation of Antioxidant Activities

In another case study, derivatives of quinoline were evaluated for their antioxidant properties using various assays (e.g., DPPH assay). The results indicated that modifications to the quinoline structure could significantly enhance antioxidant activity, suggesting potential applications in nutraceuticals and functional foods .

Table 1: Biological Activities of 6,8-Dimethoxy-2-methyl-6H-quinolin-4-one Derivatives

| Derivative | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-N-(phenyl)quinolin | Anticancer | 15 | |

| 6-Methoxy-N-(benzimidazolyl)quinol | Antimicrobial | 20 | |

| 7-Dimethoxy-N-(tolyl)quinolin | Anti-inflammatory | 25 |

Table 2: Synthetic Pathways Involving 6,8-Dimethoxy-2-methyl-6H-quinolin-4-one

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Key Compounds Compared :

6,8-Dichloro-2-methyl-1H-quinolin-4-one (CAS 1204-16-6)

2-Methyl-5,6,7,8-tetrahydroquinolin-4-one

Isoquinoline Derivatives (e.g., 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate)

Table 1: Structural and Physicochemical Comparison

Insights :

- Methoxy vs.

- Core Structure Differences: Isoquinoline derivatives () differ in nitrogen positioning, which alters electronic properties and receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.